molecular formula C19H20ClN3O B509575 (2E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 879020-35-6

(2E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No. B509575
CAS RN: 879020-35-6
M. Wt: 341.8g/mol
InChI Key: MSMFNYNBUOKSDJ-RMKNXTFCSA-N
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Description

(2E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one, also known as 4-amino-2-chlorophenylpiperazine (ACPP), is a synthetic compound that has been used in a variety of scientific research applications. ACPP is an aromatic heterocyclic compound with a piperazine ring and a phenylprop-2-en-1-one moiety. ACPP has been studied for its potential uses in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, related to the compound , were synthesized and investigated for their potential anticancer activities against breast cancer cells. Two compounds, with 3-chlorophenyl and 4-chlorophenyl substitutions, demonstrated promising antiproliferative effects, comparing favorably with cisplatin, a known effective anticancer drug. This suggests the potential of similar compounds, including (2E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one, for antitumor applications (Yurttaş et al., 2014).

Allosteric Enhancer Activity

The synthesis and evaluation of a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives, which share structural similarities with the compound , were explored as allosteric enhancers of the A1 adenosine receptor. The nature of substituents on the phenyl ring connected to the piperazine significantly influenced allosteric enhancer activity, highlighting the compound's potential for receptor-targeted applications (Romagnoli et al., 2008).

Chemical Structure and Properties

Studies on cinnarizinium salts, which include structural motifs similar to (2E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one, provide insights into the compound's chemical structure and properties. For instance, the crystallographic analysis of cinnarizinium fumarate and cinnarizinium dipicrate has revealed detailed structural characteristics, such as conformational preferences and intermolecular interactions, which are essential for understanding the chemical behavior and potential applications of similar compounds (Kavitha et al., 2012; Jasinski et al., 2011).

Synthesis and Modification

The synthesis of 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols and their dihydrochlorides demonstrates the chemical versatility and reactivity of piperazine-containing compounds. These synthetic approaches provide a foundation for generating a wide range of derivatives from the base structure of (2E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one, enabling the exploration of diverse biological activities and applications (Akopyan et al., 2013).

properties

IUPAC Name

(E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-17-14-16(21)7-8-18(17)22-10-12-23(13-11-22)19(24)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13,21H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMFNYNBUOKSDJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine

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